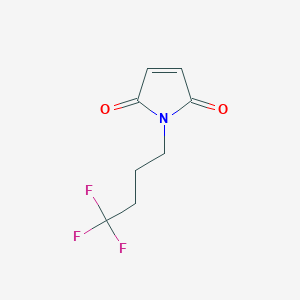

1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione

描述

属性

IUPAC Name |

1-(4,4,4-trifluorobutyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)4-1-5-12-6(13)2-3-7(12)14/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMVZSXAGLVARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The core structure, 2,5-dihydro-1H-pyrrole-2,5-dione (maleimide), is typically synthesized by cyclization of maleic anhydride derivatives with amines or amidrazones, followed by N-substitution. The introduction of the 4,4,4-trifluorobutyl group occurs through nucleophilic substitution or amidation reactions using fluorinated alkyl precursors.

Preparation via Reaction of N-Substituted Amidrazones with Maleic Anhydrides

A notable method involves reacting N3-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride to form N-substituted pyrrole-2,5-dione derivatives. This approach is well-documented for synthesizing various N-substituted maleimides, including fluorinated analogs.

-

- Amidrazones bearing the desired substituent (e.g., 4,4,4-trifluorobutyl moiety) are reacted with 2,3-dimethylmaleic anhydride.

- The reaction is typically carried out in solvents such as toluene, chloroform, or diethyl ether.

- Elevated temperatures (boiling points of solvents) favor higher yields (75–95%) and shorter reaction times.

- Some derivatives require room temperature reactions due to steric hindrance.

- The reaction proceeds selectively to yield 1H-pyrrole-2,5-dione derivatives exclusively.

| Compound | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 2a–2c, 2e–2f | Toluene, Chloroform, Diethyl ether | Boiling point of solvent | 75–95 | Efficient synthesis |

| 2d | Diethyl ether | Room temperature | Lower | Steric hindrance effect |

This method ensures the incorporation of N-substituents with trifluoromethyl groups by selecting appropriate amidrazones bearing the trifluorobutyl chain.

Catalytic Synthesis Using Metal Salts

Another approach involves the use of metal salt catalysts to facilitate the formation of pyrrole derivatives from amines, aldehydes, and diketones such as diacetyl.

-

- Iron salts, especially Fe(ClO4)3·H2O, have been identified as efficient catalysts.

- Other metals like vanadium, niobium, cerium, and manganese salts also catalyze the reaction but with lower efficiency.

-

- Solvent mixture of toluene and acetic acid (1:1 ratio).

- Temperature around 50 °C.

- Reaction time varies from 1 hour (initial step) to 16 hours (second step).

-

- The reaction mixture of amines and aldehydes with diacetyl is stirred under air.

- After reaction completion, the product precipitates and is isolated by filtration.

- If no precipitation occurs, solvent removal and crystallization from acetonitrile is performed.

For the specific introduction of the 4,4,4-trifluorobutyl group, fluorinated alkyl halides or sulfonates are reacted with maleimide or its derivatives under nucleophilic substitution or amidation conditions.

-

- Preparation of 4,4,4-trifluorobutyl halides or sulfonates.

- Reaction with maleimide nitrogen under basic or neutral conditions.

- Purification by extraction, washing, drying over sodium sulfate, and concentration under reduced pressure.

-

- Organic layers are washed with water and brine.

- Drying agents such as sodium sulfate are used.

- Concentration under reduced pressure yields the pure trifluorobutyl-substituted product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Amidrazone + Maleic Anhydride | N3-substituted amidrazones, maleic anhydride | Toluene/chloroform/ether, reflux or RT | 75–95 | Selective formation of N-substituted pyrrole-2,5-dione |

| Metal Salt Catalysis | Amines, aldehydes, diacetyl, Fe(ClO4)3·H2O | Toluene/AcOH, 50 °C, 1–16 h | 6–69 | Large scale synthesis, adaptable to various substituents |

| Fluorinated Alkylation/Amidation | Maleimide derivatives, trifluorobutyl halides | Organic solvent, base, RT | 69–80 | Purification by extraction and crystallization |

Research Findings and Notes

- The amidrazone approach is advantageous for its selectivity and high yields in forming N-substituted maleimides, including fluorinated analogs.

- Metal salt catalysis enables large-scale synthesis but may have variable yields depending on substituents.

- Fluorinated alkylation requires careful handling of fluorinated reagents and purification steps but reliably introduces the trifluorobutyl group.

- The choice of solvent, temperature, and reaction time critically affects the yield and purity.

- Structural studies (NMR, X-ray diffraction) confirm the integrity of the pyrrole-2,5-dione core and substitution pattern.

- These methods are supported by extensive literature and patent disclosures, ensuring their robustness and reproducibility.

化学反应分析

Types of Reactions

1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

科学研究应用

Chemical Synthesis

1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds in organic chemistry.

Research has indicated that this compound may possess significant biological activities:

- Anti-Cancer Properties : Studies have shown that derivatives of pyrrole-2,5-diones can inhibit the growth of cancer cell lines. For instance, compounds similar to this one have demonstrated effectiveness against colon cancer cell lines (HCT-116 and SW-620), exhibiting growth inhibition with GI50 values indicating potent activity.

- Anti-Inflammatory Effects : Related compounds have been observed to reduce inflammation markers both in vitro and in vivo. The mechanisms are still under investigation but may involve modulation of cytokine levels and inhibition of inflammatory pathways.

Pharmaceutical Development

The compound is being explored for potential therapeutic applications due to its interactions with specific molecular targets within cells. The trifluorobutyl group enhances its bioavailability and effectiveness in modulating cellular pathways related to disease processes.

Material Science

In industrial applications, this compound is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals. Its unique properties allow it to be incorporated into formulations that require enhanced stability and reactivity.

作用机制

The mechanism of action of 1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Table 1: Comparative Properties of Selected Pyrrole Derivatives

Electronic and Reactivity Differences

- Electron-Withdrawing vs. In contrast, the aminobutyl group in the hydrochloride derivative enhances electron density, favoring nucleophilic reactivity and hydrogen bonding .

- Salt Formation: The hydrochloride salt () improves aqueous solubility and bioavailability, making it suitable for biomedical applications. The non-ionic trifluorobutyl derivative may excel in non-polar environments, such as organic synthesis or material coatings .

Stability and Thermal Behavior

Fluorinated alkyl chains, like the trifluorobutyl group, are known to impart high thermal stability and chemical inertness. This contrasts with amine-containing derivatives, which may degrade under acidic or high-temperature conditions unless stabilized as salts .

生物活性

1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

The compound is synthesized through the reaction of 4,4,4-trifluorobutylamine with maleic anhydride. The reaction typically occurs in organic solvents such as dichloromethane or toluene under controlled conditions. The resulting product exhibits unique properties due to the presence of the trifluorobutyl group and the pyrrole ring, which enhance its lipophilicity and reactivity .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluorobutyl group facilitates cell membrane penetration, allowing the compound to interact with various enzymes and receptors. This interaction can modulate cellular pathways leading to diverse biological effects, including anti-inflammatory and anticancer activities.

Anti-Cancer Activity

Research has indicated that derivatives of pyrrole-2,5-diones possess significant anti-cancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study demonstrated that certain pyrrole derivatives inhibited the growth of colon cancer cell lines (HCT-116 and SW-620) with GI50 values ranging from to M .

Anti-Inflammatory Effects

In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Studies on related compounds have highlighted their ability to reduce inflammation markers in vitro and in vivo. The exact mechanisms are still under investigation but may involve modulation of cytokine levels and inhibition of inflammatory pathways .

Case Study 1: Inhibition of Growth Factor Receptors

In a study focusing on the interaction of pyrrole derivatives with epidermal growth factor receptors (EGFR), it was found that these compounds could form stable complexes with EGFR and vascular endothelial growth factor receptor 2 (VEGFR2). This interaction was linked to their potential as targeted therapies for tumors associated with these receptors .

Case Study 2: Membrane Interaction Studies

Another important aspect of the biological activity was explored through molecular dynamics simulations and cyclic current-voltage characteristics in lipid bilayer membranes. These studies suggested that pyrrole derivatives could intercalate into lipid membranes, influencing membrane conductance and stability. Such interactions are crucial for understanding how these compounds can affect cellular signaling pathways .

Comparative Analysis with Similar Compounds

常见问题

Q. What are the optimal synthetic routes for 1-(4,4,4-trifluorobutyl)-2,5-dihydro-1H-pyrrole-2,5-dione?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

- Step 1 : Condensation of pyrrole precursors (e.g., maleic anhydride derivatives) to form the dihydro-pyrrole-dione core.

- Step 2 : Alkylation using 4,4,4-trifluorobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Key Considerations : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .

Q. What standard characterization techniques validate the compound’s purity and structure?

- Methodological Answer :

- 1H/13C NMR : Confirm trifluorobutyl integration (e.g., δ 2.0–2.5 ppm for CH₂CF₃) and pyrrole-dione carbonyl signals (δ 170–175 ppm in 13C NMR) .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretching) and 1150–1250 cm⁻¹ (C-F stretching) .

- HPLC-MS : Purity >95% with molecular ion [M+H]+ matching theoretical mass (C₈H₈F₃NO₂: 225.04 g/mol) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence substituent regioselectivity during alkylation?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrole-dione nitrogen, favoring trifluorobutyl substitution. Non-polar solvents (toluene) may reduce yields due to poor solubility .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .

Data Analysis : Use DOE (Design of Experiments) to optimize parameters (e.g., Taguchi method for temperature/time interactions) .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at B3LYP/6-31G(d) level to predict electrophilic sites .

- MD Simulations : Simulate solvent interactions (e.g., chloroform) to model reaction pathways .

Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. How can bioactivity assays evaluate its potential as an enzyme inhibitor?

- Methodological Answer :

- In Vitro Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent (λ = 412 nm) to measure inhibition kinetics (IC₅₀) .

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., PDB: 4EY7) .

Controls : Include known inhibitors (e.g., donepezil) and validate with LC-MS stability studies .

Q. What strategies resolve solubility challenges in aqueous biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins .

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for homogeneous dispersion in PBS .

Validation : Dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm) .

Q. How to address contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Cross-Validation : Re-analyze NMR with 2D techniques (HSQC, HMBC) to confirm connectivity .

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted trifluorobutyl halide) .

Root Cause : Trace moisture content in alkylation steps (Karl Fischer titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。